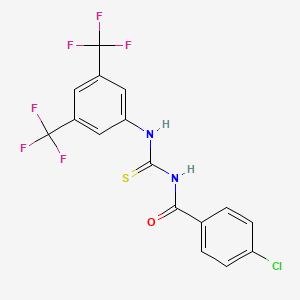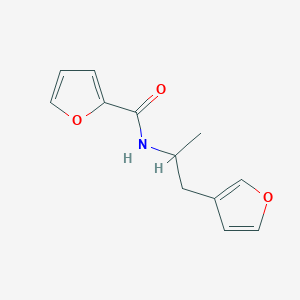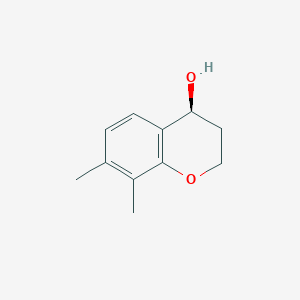
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-7,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-OL, also known as homoisoflavonoid, is a natural product found in various plant species. It has been studied extensively for its potential therapeutic properties, particularly in the areas of cancer and inflammation.
Applications De Recherche Scientifique
Antihypertensive Activity
A study focused on the synthesis and evaluation of a series of novel 4-(cyclic amido)-2H-1-benzopyran-3-ols, revealing their significant antihypertensive effects when administered orally to spontaneously hypertensive rats. The research highlighted the influence of lactam ring size, heteroatoms presence, substitution at C(2) and C(3), stereochemistry, and aromatic substitution on blood pressure-lowering activity. This series includes the compound BRL 34915, with notable antihypertensive activity primarily residing in its (-) enantiomer, suggesting a novel mechanism of action and potential clinical applications (Ashwood et al., 1986).
Anticancer Potential
Investigation into pyrano[4,3-b]chromones demonstrated significant cytotoxicity against human oral squamous cell carcinoma cell lines, offering insights into the quantitative structure–activity relationship (QSAR) and suggesting avenues for chemical modification towards anticancer drug design. Notably, specific compounds within this study exhibited higher tumor specificity compared to traditional chemotherapy agents, without inducing apoptosis, indicating their potential as safer therapeutic options (Nagai et al., 2018).
Catalyst in Organic Synthesis
ZnO-beta zeolite has been identified as a highly effective and recyclable catalyst for the one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, underlining the efficiency of this approach in terms of yield, reaction time, and environmental sustainability. The research underscores the potential of ZnO-beta zeolite in facilitating economical and green chemical syntheses (Katkar et al., 2011).
Corrosion Inhibition
A study on Schiff base compounds derived from phenazone and vanillin demonstrated their effectiveness in inhibiting the corrosion of steel in acidic environments. This research offers valuable insights into the development of more efficient corrosion inhibitors, which is crucial for protecting industrial infrastructure and reducing economic losses (Emregül & Hayvalı, 2006).
Electrochemical Indicator for Immunosensors
4-Dimethylaminoantipyrine (4-DMAA) has been explored as a broad biochemical indicator for immunosensors, showcasing enhanced biological interactions and higher response rates. This application is particularly promising for the specific diagnosis of infectious diseases, offering a new avenue for immunosensor development with broad applications (Melo et al., 2022).
Propriétés
IUPAC Name |
(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJUGYSYOGMLQT-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCO2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCO2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2693484.png)
![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2693486.png)

![2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide](/img/structure/B2693492.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2693494.png)
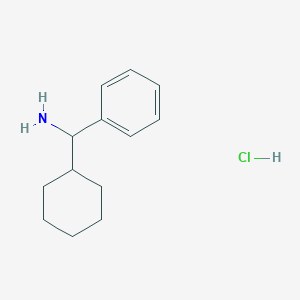

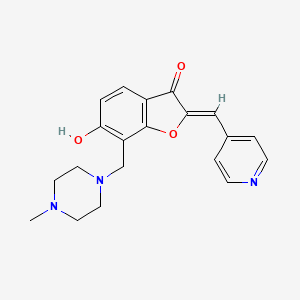

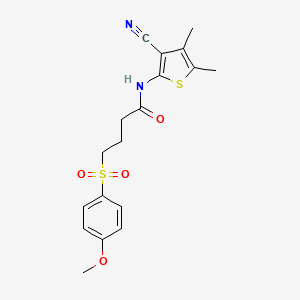
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2693502.png)
![N-(4-methoxyphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2693503.png)
